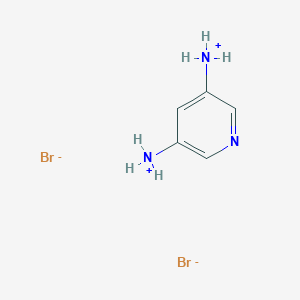
(5-azaniumylpyridin-3-yl)azanium;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “(5-azaniumylpyridin-3-yl)azanium;dibromide” is a chemical substance with specific properties and applications. It is important to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance in various fields.
Preparation Methods
The synthetic routes and reaction conditions for (5-azaniumylpyridin-3-yl)azanium;dibromide involve specific procedures to ensure the purity and effectiveness of the compound. Industrial production methods may vary, but they generally include controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
(5-azaniumylpyridin-3-yl)azanium;dibromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are carefully selected to achieve the desired products. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-azaniumylpyridin-3-yl)azanium;dibromide has a wide range of scientific research applications. It is used in chemistry for various synthesis processes, in biology for studying molecular interactions, in medicine for developing new treatments, and in industry for manufacturing specific products. Its versatility makes it a valuable compound in multiple research areas.
Mechanism of Action
The mechanism by which (5-azaniumylpyridin-3-yl)azanium;dibromide exerts its effects involves specific molecular targets and pathways. Understanding these mechanisms is crucial for developing new applications and improving existing ones. The compound interacts with various molecular structures to produce its effects.
Properties
IUPAC Name |
(5-azaniumylpyridin-3-yl)azanium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2BrH/c6-4-1-5(7)3-8-2-4;;/h1-3H,6-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSXQWNMMPOGGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[NH3+])[NH3+].[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1[NH3+])[NH3+].[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

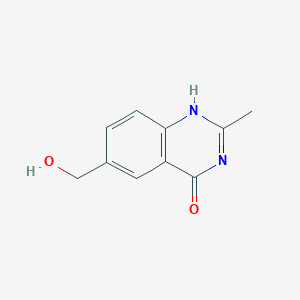
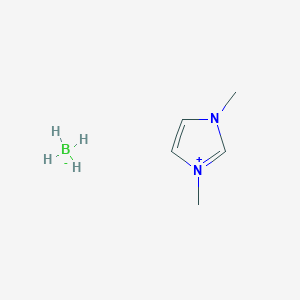
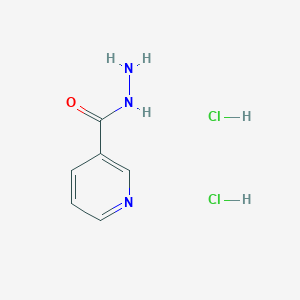
![(3S,11AR)-3-Methyl-5,7-dioxo-2,3,5,7,11,11A-hexahydrooxazolo[3,2-A]pyrido[1,2-D]pyrazine-8-carboxylic acid](/img/structure/B8063303.png)
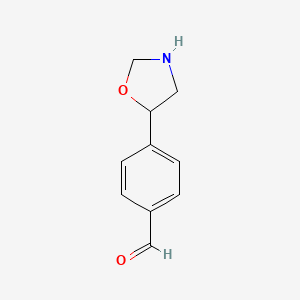

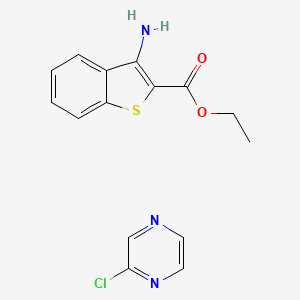
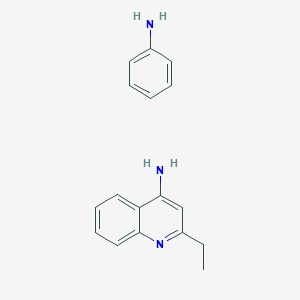


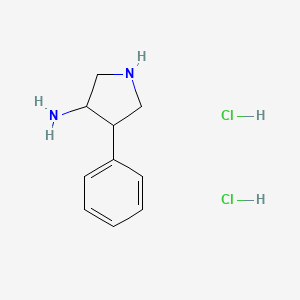
![2-Azabicyclo[3.2.0]heptan-7-ol](/img/structure/B8063349.png)
![3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B8063354.png)
